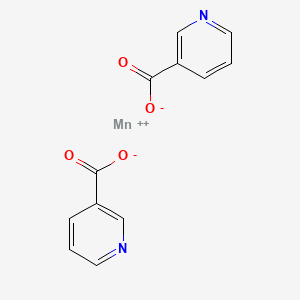
2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains iodine, pyridine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives and trifluoromethylated compounds.
Iodination: Introduction of the iodine atom can be achieved using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Cyclization: Formation of the pyrimidine ring through cyclization reactions, often involving condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyridine and pyrimidine rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of molecules that can probe biological systems.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)pyridine
- 6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(pyridin-4-yl)pyrimidine
Uniqueness
2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the iodine, pyridine, and trifluoromethyl groups, which confer distinct chemical properties such as enhanced reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H5F3IN3 |
|---|---|
Poids moléculaire |
351.07 g/mol |
Nom IUPAC |
2-iodo-4-pyridin-4-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6/h1-5H |
Clé InChI |
NBJKXBIYXCWNGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


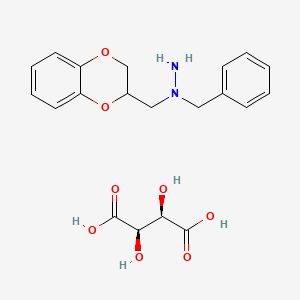
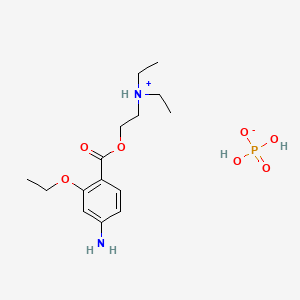
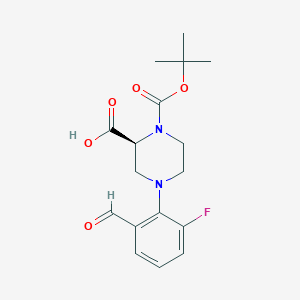
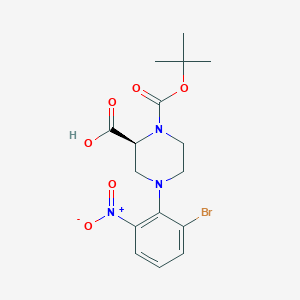
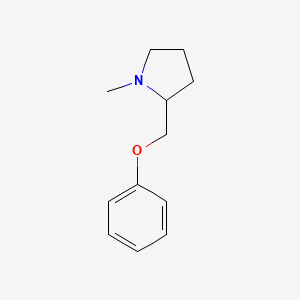

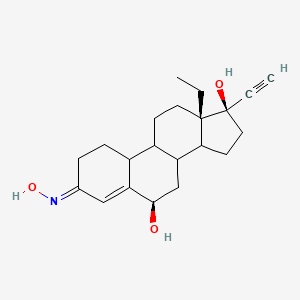
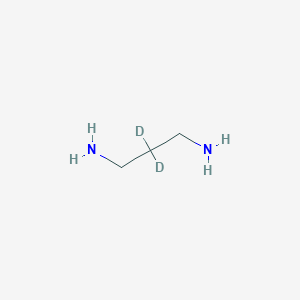
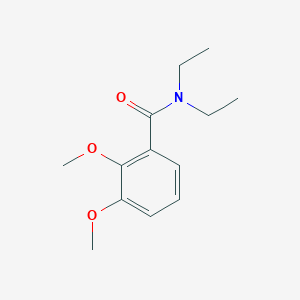
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
